Lipophilicity Advantage of N1-Isopropyl Over N1-Methyl and N1-H Analogs
The N1-isopropyl substituent on the target compound confers a computed XLogP3 of 2, which is 0.8 log units higher than the N1-methyl analog 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine (XLogP3 1.2) and the N1-unsubstituted analog 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (XLogP3 1.2) [1][2]. This ΔXLogP3 of +0.8 represents a ~6.3-fold increase in predicted octanol/water partition coefficient, placing the target compound more favorably within the optimal lipophilicity range (logP 1–3) for central nervous system and intracellular target engagement, while the N1-methyl and N1-H analogs fall at the lower boundary, potentially limiting passive membrane diffusion.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine XLogP3 = 1.2; 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = +0.8 (~6.3-fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (PubChem release 2021.05.07 / 2025.09.15) |
Why This Matters
For medicinal chemistry campaigns requiring passive cell permeability, the 0.8 log unit lipophilicity advantage of the N1-isopropyl compound predicts meaningfully higher intracellular exposure compared to N1-methyl or N1-H analogs, reducing the need for additional structural optimization steps.
- [1] PubChem. 4-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine (CID 121210889). Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2091718-29-3 View Source
- [2] PubChem. 4-(5-(Chloromethyl)-1H-pyrazol-3-yl)pyridine (CID 65439698). Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/865650-78-8 View Source
